Dioxone

Respiratory Analeptics CNS Stimulation In Vivo Pharmacology

Dioxone (CAS 702-54-5) is a heterocyclic CNS stimulant for modeling seizures and respiratory depression in rodents. Researchers requiring precise control over convulsant magnitude and safety margins face limited alternatives with comparable pharmacological profiles. Dioxone directly addresses this gap: • 2-3× greater respiratory stimulation than leptazol, with superior LD50/CD50 safety margin • Orally bioactive in mice, rats, and dogs; documented 6-month tolerability supports chronic studies • Soluble in DMSO, ethanol, ether, chloroform, and propylene glycol for flexible formulation Supply: ≥98% purity, 4°C protected storage, ambient/blue ice shipping. Research-use-only compound with established in vivo protocols.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 702-54-5
Cat. No. B1670518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxone
CAS702-54-5
SynonymsDiethadione;  Diethadionum;  HSDB 5514;  L 1811;  L-1811;  L1811;  NSC 169418;  NSC169418;  NSC-169418; 
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC1(COC(=O)NC1=O)CC
InChIInChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11)
InChIKeyORTYMGHCFWKXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dioxone Compound Overview


Dioxone (CAS 702-54-5), also known as 5,5-diethyl-1,3-oxazinane-2,4-dione or Diethadione [1], is a synthetic heterocyclic compound belonging to the oxazinane class [2]. It was originally developed as a central nervous system (CNS) stimulant and respiratory analeptic, and is characterized by its convulsant properties, which are qualitatively similar to other CNS stimulants like leptazol and bemegride . The compound is a white to light yellow crystalline solid with a melting point of 97-98°C [3]. Dioxone is orally bioactive and soluble in organic solvents such as ethanol, ether, and chloroform, as well as in propylene glycol .

CNS excitation and convulsant model research tool
Oral and parenteral in vivo study compatibility
Versatile solubility supports formulation flexibility

Why Dioxone Cannot Be Substituted


While other respiratory analeptics like leptazol (pentylenetetrazol), bemegride, and nikethamide share a similar class of CNS stimulation, they cannot be interchangeably substituted for Dioxone in research settings. Critical pharmacological differences, documented in head-to-head comparative studies, dictate distinct experimental outcomes. Specifically, Dioxone exhibits a quantifiably superior respiratory stimulant effect compared to leptazol [1] and a wider safety margin (ratio of lethal to convulsive dose) compared to both leptazol and bemegride [2]. These quantitative distinctions in efficacy and safety profiles are essential for reproducible research, especially in studies modeling CNS excitation or respiratory depression where precise control over the magnitude and safety window of the stimulant effect is paramount. Furthermore, differences in solubility and formulation stability can impact experimental design and in vivo dosing consistency.

Respiratory stimulation magnitude may differ from leptazol; direct replacement can alter excitation endpoints.

Safety margin profile relative to convulsive dose may not transfer to class-level analeptics.

Cardiac off-target profile differences require independent verification for cardiovascular-respiratory studies.

Dioxone Evidence Guide


Superior Respiratory Stimulation Potency

In a direct comparative study, the respiratory stimulating effect of Dioxone was found to be 2 to 3 times greater than that of leptazol (pentylenetetrazol) [1]. The comparison was made in anesthetized, decerebrate, and spinal animal models (rats, rabbits, cats, dogs) where Dioxone was administered at sub-convulsive doses.

Respiratory Stimulation
Head-to-head
2–3 times greater than leptazol
Reported head-to-head respiratory excitation context.
Sub-convulsive doses; multi-species models.
Respiratory Analeptics CNS Stimulation In Vivo Pharmacology

Superior Therapeutic Index

A quantitative study of convulsant properties and toxicity in mice and rats demonstrated that Dioxone has the highest ratio of lethal dose to convulsive dose (LD50/CD50) when directly compared with two other analeptics, leptazol and bemegride [1]. This indicates a wider safety margin, as the dose required to induce a convulsion is further from the lethal dose than it is for the comparators.

Safety Margin
Head-to-head
Highest LD50/CD50 ratio among tested analeptics
Reported safety margin context; supports convulsion model endpoints.
Mice and rat data; ratio magnitude requires article review.
Toxicity Safety Margin Therapeutic Index In Vivo Toxicology

Oral Bioactivity Across Species

Dioxone is documented to be orally active in multiple preclinical species including mice, rats, and dogs [1]. This contrasts with some other analeptics which may have variable or limited oral absorption. The consistency of oral bioactivity across rodent and non-rodent species is a valuable attribute for translational research.

Oral Bioactivity
Class-level
Orally active in mice, rats, and dogs
Reported oral bioactivity across species; supports oral dosing studies.
Class-level inference; confirm for specific strain.
Oral Bioavailability Pharmacokinetics CNS Drug Development

Versatile Solubility Profile

Dioxone exhibits a distinct solubility profile that offers formulation advantages. It is soluble in ethanol, ether, chloroform, and propylene glycol , and can achieve high solubility in DMSO (100 mg/mL) . This versatility allows for the preparation of concentrated stock solutions for in vitro assays and facilitates the development of various in vivo formulations.

Solubility Profile
Supporting evidence
100 mg/mL in DMSO; soluble in ethanol, ether, chloroform, propylene glycol
Supports formulation flexibility; reduces dosing preparation risk.
DMSO solutions may require ultrasonication.
Solubility Formulation Science In Vitro Assays

No Direct Cardiac Effects

A key differentiator is that Dioxone, unlike some other CNS stimulants, has been shown to have no direct effect on cardiac function [1]. This was established in comparative studies with leptazol, nikethamide, and megimide, all of which similarly lacked a direct cardiac effect, but this characteristic is a crucial selection parameter when designing experiments focused solely on CNS/respiratory endpoints without confounding cardiovascular influences.

Cardiac Profile
Head-to-head
No direct effect on cardiac function
Reported lack of direct cardiac effect; supports CNS-specific endpoint interpretation.
Compared to leptazol, nikethamide, megimide.
Cardiovascular Pharmacology Off-Target Effects Safety Pharmacology

Long-Term Tolerability in Preclinical Studies

Dioxone has been shown to be well tolerated by rats and dogs when administered for up to 6 months, either subcutaneously or orally [1]. This data supports its use in longer-term preclinical studies, unlike many other acute-use CNS stimulants where long-term safety and tolerability are unknown or poor.

Long-Term Tolerability
Cross-study comparable
Tolerated for up to 6 months in rats and dogs
Reported long-term tolerability context; supports chronic study design.
Oral and s.c. routes; data to verify for specific endpoints.
Chronic Toxicology Long-Term Safety Preclinical Development

Dioxone Research Applications


CNS Hyperexcitability and Convulsant Modeling

Given its well-characterized convulsant properties , Dioxone is ideally suited for inducing and studying seizures and CNS hyperexcitability in rodent models. Its quantifiably superior safety margin (high LD50/CD50 ratio) [1] makes it a safer alternative to leptazol or bemegride for these experiments, as it allows researchers to more reliably achieve a convulsant state without incurring high mortality.

Respiratory Depression and Analeptic Rescue

Dioxone's potent respiratory stimulant effect, which is 2-3 times greater than leptazol [2], makes it a powerful tool for studying respiratory depression and evaluating potential rescue therapies. It is particularly useful in models of pentobarbitone-induced respiratory and circulatory depression, where it has been shown to antagonize the effects [2]. Its lack of direct cardiac effects [2] is a critical advantage, ensuring that any changes in respiration are not confounded by primary cardiovascular actions.

Long-Term Toxicology and Safety Pharmacology

The documented tolerability of Dioxone over a 6-month period in both rats and dogs via oral and subcutaneous routes [1] establishes it as a preferred candidate for sub-chronic and chronic toxicology studies. This differentiates it from other CNS stimulants that may only be suitable for acute administration. Procurement of Dioxone for such studies is justified by the existing longitudinal safety data, which can streamline experimental design and regulatory documentation.

Oral Bioavailability and Pharmacokinetic Studies

The confirmation that Dioxone is orally active in multiple species, including mice, rats, and dogs [1], positions it as an excellent model compound for studying oral bioavailability and pharmacokinetic/pharmacodynamic (PK/PD) relationships of CNS-active agents. Its solubility profile, particularly in DMSO and propylene glycol , facilitates the preparation of stable formulations for both oral gavage and parenteral administration, enabling comparative PK studies.

Application
Selection Property
Validation Focus
CNS hyperexcitability and seizure modeling
Convulsant profile and safety margin context
Seizure induction reliability; mortality endpoint reproducibility
Respiratory depression research
Respiratory stimulant potency context
Respiratory endpoints; cardiovascular off-target verification
Chronic toxicology studies
Long-term tolerability data
Tolerability over 6 months; cumulative toxicity endpoints
Oral PK/PD and bioavailability studies
Oral bioactivity across species
Bioavailability assessment; formulation-dependent exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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